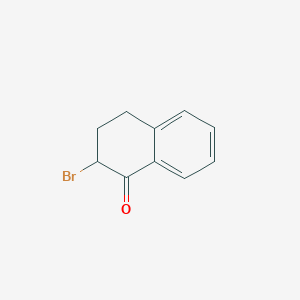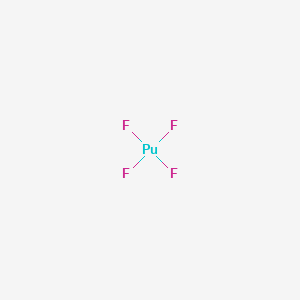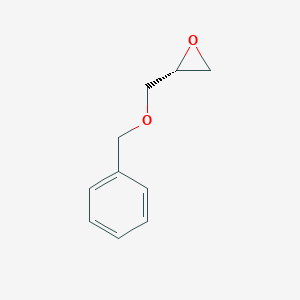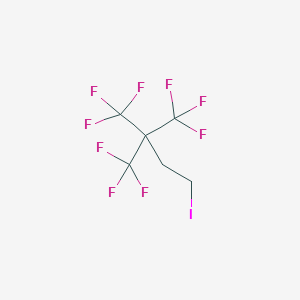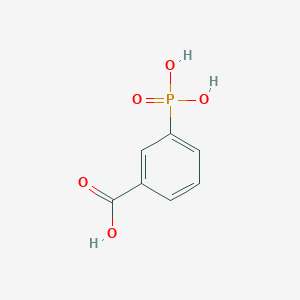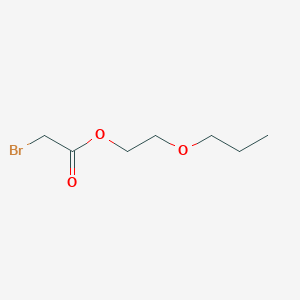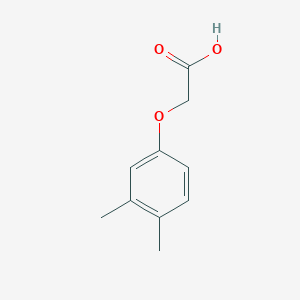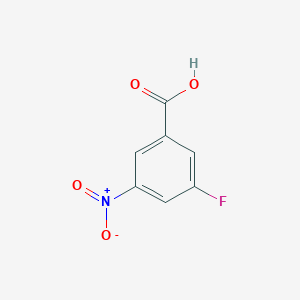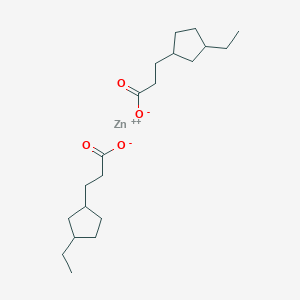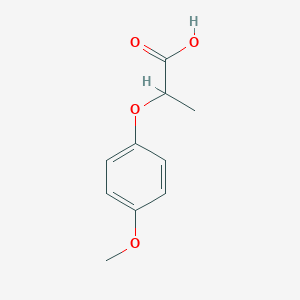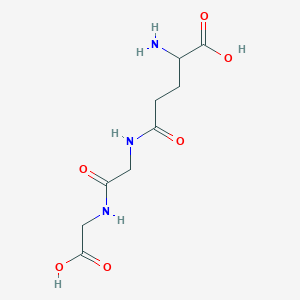
H-γ-谷氨酰-甘氨酰-甘氨酰-OH
描述
H-gamma-Glu-Gly-Gly-OH, also known as gamma-glutamyl-glycyl-glycine, is a tripeptide composed of glutamic acid, glycine, and glycine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and industrial processes. Its structure allows it to participate in a variety of biochemical reactions, making it a valuable subject of study.
科学研究应用
H-gamma-Glu-Gly-Gly-OH has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It serves as a substrate in enzymatic studies, particularly those involving gamma-glutamyl transferase.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems, is ongoing.
Industry: It can be used in the production of peptide-based materials and as a component in biochemical assays.
生化分析
Biochemical Properties
H-gamma-Glu-Gly-Gly-OH interacts with several enzymes, proteins, and other biomolecules. It is involved in the homeostasis of glutathione, a major cellular antioxidant, and in the detoxification of xenobiotics in mammals . It is also known to function as a gamma-glutamyl acceptor .
Cellular Effects
H-gamma-Glu-Gly-Gly-OH has been observed to elicit excitatory effects on neurons, likely by activating mainly the N-methyl-D-aspartate (NMDA) receptors . These effects were dependent on the integrity of synaptic transmission as they were blocked by tetrodotoxin (TTX) .
Molecular Mechanism
H-gamma-Glu-Gly-Gly-OH partially activates NMDA receptors and exhibits better efficacy for NMDA receptors containing the GluN2B subunit . Moreover, at low concentration, H-gamma-Glu-Gly-Gly-OH potentiated the responses of glutamate on NMDA receptors .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects are linked to GSH metabolism, as H-gamma-Glu-Gly-Gly-OH can be a by-product of glutathione (GSH) breakdown after gamma-glutamyl transferase action .
Metabolic Pathways
H-gamma-Glu-Gly-Gly-OH is involved in the metabolism of glutathione . It is synthesized through a two-step reaction at the expense of two molecules of ATP . The synthesis process involves two enzymes: gamma-glutamylcysteine synthetase (γ-ECS) and glutathione synthase (GSHS) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-gamma-Glu-Gly-Gly-OH typically involves the stepwise coupling of amino acids. One common method is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to a resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the free amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of H-gamma-Glu-Gly-Gly-OH may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Solution-phase synthesis can be more suitable for large-scale production due to its scalability and cost-effectiveness. This method involves similar steps of coupling and deprotection but in a solution rather than on a solid support.
化学反应分析
Types of Reactions
H-gamma-Glu-Gly-Gly-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the peptide.
Substitution: Substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield modified peptides with altered side chains, while reduction could result in the removal of specific functional groups.
作用机制
The mechanism by which H-gamma-Glu-Gly-Gly-OH exerts its effects involves its interaction with specific enzymes and receptors. For instance, it can act as a substrate for gamma-glutamyl transferase, facilitating the transfer of the gamma-glutamyl group to other molecules. This interaction is crucial in various metabolic pathways, including those related to glutathione metabolism.
相似化合物的比较
Similar Compounds
Gamma-glutamyl-cysteine: Another tripeptide involved in glutathione synthesis.
Gamma-glutamyl-glutamate: A dipeptide with similar biochemical properties.
Gamma-glutamyl-aminobutyric acid: A compound with potential neuroactive properties.
Uniqueness
H-gamma-Glu-Gly-Gly-OH is unique due to its specific sequence and the presence of two glycine residues, which can influence its biochemical interactions and stability. This uniqueness makes it a valuable tool in research and potential therapeutic applications.
属性
IUPAC Name |
(2S)-2-amino-5-[[2-(carboxymethylamino)-2-oxoethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O6/c10-5(9(17)18)1-2-6(13)11-3-7(14)12-4-8(15)16/h5H,1-4,10H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAZIEYJAWTKLB-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NCC(=O)NCC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)NCC(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317485 | |
| Record name | γ-Glu-Gly-Gly | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13640-39-6 | |
| Record name | γ-Glu-Gly-Gly | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13640-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | γ-Glu-Gly-Gly | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the fragmentation pattern of H-gamma-Glu-Gly-Gly-OH differ from its alpha-linked counterpart, H-Glu-Gly-Gly-OH?
A1: The study by [] highlights distinct fragmentation pathways for these two isomers. Under low-energy collision conditions (metastable ion fragmentation), H-gamma-Glu-Gly-Gly-OH predominantly loses ammonia (NH3) []. Furthermore, it tends to lose the entire C-terminal dipeptide moiety (H-Gly-Gly-OH) resulting in a fragment ion with m/z 130 []. Conversely, H-Glu-Gly-Gly-OH, the alpha-linked isomer, favors water (H2O) loss and generates the glutamic acid immonium ion (m/z 102) via the combined loss of H-Gly-Gly-OH and CO []. These distinct fragmentation patterns can be valuable for differentiating between alpha and gamma-linked glutamic acid residues within peptides.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B83306.png)
